molecular formula C9H16N2O B1466853 2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol CAS No. 1189155-33-6

2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol

Cat. No.: B1466853
CAS No.: 1189155-33-6
M. Wt: 168.24 g/mol
InChI Key: ALTYQZDIOUHGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A general approach for synthesizing polysubstituted pyrazoles and isoxazoles involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols. These reactions enable the further transformation of alcohol moieties in 2-(pyrazolyl)ethanols into potent bioactive compounds, including derivatives with antitumor activity (Chagarovskiy et al., 2016).

Catalysis and Coordination Chemistry

Pyrazolyl compounds have been synthesized and evaluated as catalysts in reactions such as ethylene oligomerization. Complexes formed with metals such as iron, cobalt, nickel, and palladium using pyrazolyl ligands have shown varying degrees of catalytic activity, particularly in producing butenes and hexenes from ethylene (Ainooson et al., 2011).

Molecular Structures and Binding Properties

The coordination behavior of pyrazolyl ethanol derivatives with various metals has been studied, revealing the formation of complexes with unique molecular structures. These studies provide valuable information on the binding affinities and reactivity of these compounds with metals, which could inform their potential applications in areas such as material science and catalysis (Njoroge et al., 2013).

Pharmaceutical and Biological Applications

While the specific compound of interest was not directly identified in the research context, pyrazole derivatives have been explored for various pharmaceutical applications. For instance, pyrazolyl iron, cobalt, nickel, and palladium complexes have been synthesized and assessed as catalysts, indicating the broad potential of pyrazole derivatives in catalysis and possibly in drug design and development processes (Ainooson et al., 2011).

Properties

IUPAC Name

2-(3,5-diethyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-8-7(5-6-12)9(4-2)11-10-8/h12H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTYQZDIOUHGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (190 mg, 4.8 mmol) was added slowly to tetrahydrofuran (10 mL) under 0° C. (3,5-Diethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester (1.0 g, 4.8 mol) in tetrahydrofuran (5 mL) was slowly added under nitrogen atmosphere. The reaction was allowed to slowly warm to room temperature and stirred for 16 h. After the reaction was cooled at 0° C., water (0.3 mL) was added slowly and the reaction was stirred for 30 minutes, filtered through a short silica gel column, which was rinsed with ethyl acetate followed by 20% methanol/methylene chloride. The solution was concentrated in vacuo to provide 2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol (0.8 g, 100% yield).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol
Reactant of Route 2
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol
Reactant of Route 3
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol
Reactant of Route 4
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol
Reactant of Route 5
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol
Reactant of Route 6
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol

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